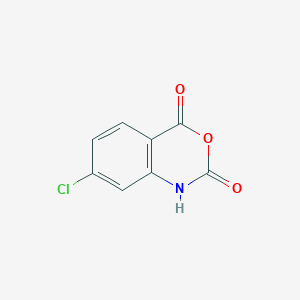

4-Chloro-isatoic anhydride

Beschreibung

Contextualizing Isatoic Anhydride (B1165640) Derivatives in Contemporary Chemical Research

Isatoic anhydride, chemically known as 1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione, and its derivatives are highly versatile and valuable building blocks in the field of organic synthesis. researchgate.net Their significance stems from their utility in constructing a wide array of nitrogen-containing heterocyclic structures. These include, but are not limited to, quinazolines, quinazolones, benzodiazepines, and tryptanthrin (B1681603) derivatives. researchgate.netacs.org The inherent reactivity of the isatoic anhydride scaffold, particularly its ability to undergo ring-opening reactions with nucleophiles and eliminate a molecule of carbon dioxide to form highly reactive intermediates, makes it a cornerstone in many synthetic strategies. researchgate.net

In contemporary chemical research, isatoic anhydride derivatives are employed in various industrial and academic settings. They serve as crucial intermediates in the manufacturing of agrochemicals, dyes, pigments, and fragrances. researchgate.netacs.org Furthermore, their role in medicinal chemistry is substantial, acting as precursors for a multitude of compounds with diverse pharmacological activities. nih.govnih.gov Researchers frequently utilize isatoic anhydrides in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to create complex molecules, thereby aligning with the principles of green and sustainable chemistry. researchgate.netresearchgate.net The adaptability of the isatoic anhydride core allows for substitutions on the aromatic ring and the nitrogen atom, enabling the synthesis of large libraries of compounds for drug discovery and materials science applications. acs.orgnih.gov

Significance of Chlorine Substitution in Benzoxazine (B1645224) Ring Systems

The introduction of a chlorine atom onto the benzoxazine ring system, as seen in 4-Chloro-isatoic anhydride (also known as 7-Chloroisatoic anhydride), imparts significant changes to the molecule's chemical properties and reactivity. sigmaaldrich.com Chlorine is an electron-withdrawing group, which deactivates the aromatic ring. This deactivation can influence the conditions required for subsequent chemical transformations. For instance, in the context of polybenzoxazine synthesis, the presence of chlorine atoms can make polymerization more challenging, necessitating more severe thermal conditions for curing. mdpi.comresearchgate.net

Despite the potential for decreased reactivity in certain reactions, the chlorine substituent offers distinct advantages. A primary benefit is the enhancement of fire and heat resistance in resulting materials, such as polymers. mdpi.comresearchgate.netpreprints.org This property is highly desirable for developing advanced, fire-retardant materials for various applications. The electron-withdrawing nature of chlorine also affects the electronic environment of the molecule, which can be strategically exploited in the synthesis of targeted compounds. For example, it can influence the regioselectivity of reactions and alter the pharmacological profile of bioactive molecules derived from the chlorinated precursor. mdpi.comcsic.es Studies on benzoxazine monomers have shown that electron-withdrawing groups can significantly affect the conditions for monomer synthesis and increase the polymerization temperature. preprints.org

Overview of Research Directions and Historical Development of this compound Chemistry

The chemistry of chloro-substituted isatoic anhydrides has a history rooted in industrial applications. As early as 1962, chloro-analogs of isatoic anhydride were being offered commercially as intermediates for the dye, agricultural, and pharmaceutical industries. acs.org Hydrolysis of these compounds provided a ready source for substituted anthranilic acids, which are valuable in the production of pigments and other specialty chemicals. acs.org

In recent decades, research has shifted towards more specialized applications and the development of sophisticated synthetic methodologies. A significant area of focus is the use of this compound in multicomponent reactions to efficiently synthesize complex heterocyclic libraries. For example, it is a key reactant in the three-component condensation with various aldehydes and amines to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net Much of this research aims to develop greener and more efficient catalytic systems for these transformations, utilizing catalysts like bismuth nitrate (B79036) or nano-silica sulfonic acid under mild or solvent-free conditions. researchgate.netacademie-sciences.fr

Another prominent research direction involves the synthesis of N-substituted derivatives. acs.orgnih.gov The N-alkylation and N-arylation of the isatoic anhydride ring are crucial steps for creating diverse molecular scaffolds. nih.govscielo.br For instance, the reaction of this compound with methyl iodide has been used in the synthesis of potential inhibitors for the glycogen (B147801) synthase kinase-3 (GSK-3) enzyme, which is a target in diseases such as neurodegenerative disorders and cancer. csic.es This highlights the compound's transition from a classical industrial intermediate to a key building block in modern medicinal chemistry and drug discovery programs. csic.es

Chemical and Physical Properties

The following table summarizes key properties of this compound.

| Property | Value | Reference |

| Chemical Name | 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | sigmaaldrich.com |

| Synonym | 4-Chloroisatoic anhydride | sigmaaldrich.comtcichemicals.com |

| CAS Number | 40928-13-0 | sigmaaldrich.com |

| Molecular Formula | C₈H₄ClNO₃ | sigmaaldrich.com |

| Molecular Weight | 197.58 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 255-259 °C | sigmaaldrich.com |

| InChI Key | QRUPDIJQZCABTC-UHFFFAOYSA-N | sigmaaldrich.com |

Exemplary Research Findings: Three-Component Synthesis

The table below details the reaction of isatoic anhydride with 4-chlorobenzaldehyde (B46862) and various amines, showcasing the efficiency of modern catalytic methods.

| Amine | Catalyst | Conditions | Yield | Reference |

| Ethyl amine | Bi(NO₃)₃·5H₂O (5 mol%) | 80 °C, 1 h, solvent-free | 92% | academie-sciences.fr |

| Ammonium (B1175870) acetate | Silica-bonded S-sulfonic acid (0.016 mol%) | Reflux in ethanol (B145695) | 95% | researchgate.net |

| Ammonium acetate | Choline chloride/ascorbic acid (NADES) | 80 °C | High | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUPDIJQZCABTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317039 | |

| Record name | 4-Chloro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40928-13-0 | |

| Record name | 40928-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroisatoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloro Isatoic Anhydride

Classical and Modern Synthetic Routes

The primary strategies for synthesizing 4-chloro-isatoic anhydride (B1165640) involve the cyclization of a substituted anthranilic acid or the oxidation of a substituted isatin (B1672199). These routes are distinguished by their starting materials and the nature of the chemical transformations.

A principal method for preparing 4-chloro-isatoic anhydride is through the ring-closing reaction of 4-chloroanthranilic acid. This process involves treating the precursor with reagents that facilitate the formation of the anhydride ring structure.

The synthesis of isatoic anhydrides from anthranilic acids is commonly achieved using phosgene (B1210022) or its safer, solid-equivalent, triphosgene (B27547). nih.govnih.govwikipedia.org Phosgene reacts with the amino and carboxylic acid groups of anthranilic acid to form the cyclic anhydride. wikipedia.orgorgsyn.org Due to the high toxicity of phosgene gas, analogs like triphosgene are often preferred as they are easier and safer to handle. nih.govresearchgate.net The reaction typically involves introducing phosgene gas into a solution of the anthranilic acid hydrochloride. orgsyn.org

Ethyl chloroformate presents another alternative for this cyclization. nih.govrsc.org The reaction with 4-chloroanthranilic acid proceeds by forming an intermediate which is then cyclized to produce the desired this compound. rsc.org This method can sometimes be accompanied by the formation of byproducts like monoethyl or diethyl isatoate. orgsyn.org

| Reagent | Role in Synthesis | Key Characteristics |

| Phosgene | A carbonyl group source that directly facilitates the cyclization of anthranilic acids. nih.govnih.govorgsyn.org | Highly toxic gas, requiring specialized handling. nih.govresearchgate.net |

| Triphosgene | A safer, solid-state phosgene equivalent used for the same cyclization purpose. nih.govresearchgate.netnih.gov | Easier and safer to handle than gaseous phosgene. nih.gov |

| Ethyl Chloroformate | Reacts with anthranilic acid to form an intermediate that undergoes cyclization. nih.govnih.gov | Offers an alternative pathway, though byproduct formation can occur. orgsyn.org |

Optimizing reaction parameters such as temperature, solvent, and catalyst is crucial for maximizing the yield and purity of the final product. sigmaaldrich.comchemrxiv.org For the phosgenation of anthranilic acid, the temperature is typically controlled to not exceed 50°C by regulating the rate of phosgene introduction. orgsyn.org In syntheses involving isatoic anhydride derivatives, factors like the catalyst concentration and reaction time are adjusted to improve conversion rates and yield. For instance, in a related synthesis of N-benzylated isatoic anhydride, the use of a tetra butyl ammonium (B1175870) bromide (TBAB) catalyst with a diisopropylamine (B44863) (DIPA) base at 30°C was optimized. nih.govacs.org Screening of reaction conditions, such as temperature and the amount of a natural deep eutectic solvent (NADES), has been shown to significantly improve product yields in reactions involving isatoic anhydride. researchgate.net

| Parameter | Effect on Synthesis | Example |

| Temperature | Influences reaction rate and can affect byproduct formation. | In phosgenation, the temperature is kept below 50°C to control the reaction. orgsyn.org |

| Catalyst | Can significantly reduce reaction time and improve yield. | Using 20 mol % TBAB catalyst reduced reaction time from 18 to 2 hours in a related synthesis. acs.org |

| Solvent/Medium | Affects solubility and can participate in the reaction mechanism. | Natural deep eutectic solvents (NADES) have been used as both a medium and catalyst to achieve high yields. researchgate.net |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing isatoic anhydrides. These approaches aim to replace hazardous reagents like phosgene and reduce waste. nih.govsemanticscholar.orgresearchgate.net One such method involves the palladium-catalyzed cyclization of o-iodoanilines with CO2 and CO to produce isatoic anhydrides. semanticscholar.org Another approach uses a urea-hydrogen peroxide complex with ultrasound as a greener alternative for synthesizing isatoic anhydrides from isatins. semanticscholar.org These methods often offer advantages such as milder reaction conditions, shorter reaction times, and the avoidance of toxic materials. nih.gov

An alternative route to this compound starts with the corresponding substituted isatin, 5-chloroisatin (B99725). bdpsjournal.orgbanglajol.inforesearchgate.net This method involves the oxidative cleavage of a carbon-carbon bond within the isatin ring structure.

The oxidation of isatin to isatoic anhydride can be accomplished using chromium trioxide. rjpbcs.com This reaction involves the introduction of an oxygen atom between the two adjacent carbonyl groups of the isatin molecule. rjpbcs.com Chromic acid (H2CrO4), typically generated in situ from sources like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3) in acid, is a powerful oxidizing agent for this transformation. libretexts.orglibretexts.orgchemistnotes.com

However, the use of chromic acid has significant drawbacks. Reagents containing hexavalent chromium are highly toxic and carcinogenic, posing considerable health and environmental risks. libretexts.orglibretexts.org Electron-withdrawing substituents, such as the chloro group in 5-chloroisatin, can significantly slow down the rate of chromic acid oxidation. ias.ac.in Due to its toxicity and the stoichiometric chromium waste produced, chromic acid is now rarely used in modern organic synthesis, especially in industrial applications.

Oxidation of Substituted Isatins

Peracid-Mediated Oxidations (e.g., m-Chloroperbenzoic Acid, Urea-Hydrogen Peroxide Complex)

The oxidation of isatin precursors, specifically 6-chloroisatin (B1630522), presents a direct route to this compound. This transformation is a type of Baeyer-Villiger oxidation, where a peracid inserts an oxygen atom between the C2 carbonyl and the aromatic ring of the isatin molecule, leading to the formation of the six-membered anhydride ring.

m-Chloroperbenzoic Acid (m-CPBA): m-Chloroperbenzoic acid is a widely used and powerful oxidizing agent for Baeyer-Villiger reactions. organic-chemistry.orgmasterorganicchemistry.com Its utility stems from its high reactivity and solubility in common organic solvents. dntb.gov.ua The reaction mechanism involves the nucleophilic attack of the isatin carbonyl on the peracid, followed by a concerted rearrangement to form the anhydride and m-chlorobenzoic acid as a byproduct. The reaction is typically performed under mild conditions, making it suitable for substrates with various functional groups. organic-chemistry.org

Urea-Hydrogen Peroxide (UHP) Complex: The urea-hydrogen peroxide complex is a stable, solid, and safe source of hydrogen peroxide, making it an environmentally benign alternative to other peracids. wikipedia.orgsigmaaldrich.com It is effective in a range of oxidation reactions, including the conversion of cyclic ketones to lactones. wikipedia.orgsigmaaldrich.com For the synthesis of isatoic anhydrides, UHP is often used in conjunction with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride, which activates the UHP to form a more potent peracid in situ. researchgate.net This system has proven effective for the oxidation of various substituted isatins.

The table below summarizes typical conditions for the peracid-mediated oxidation of isatin derivatives.

| Oxidant | Catalyst / Additive | Solvent | Temperature | Yield (%) |

| m-CPBA | None | Dichloromethane (B109758) | Room Temp. | Good to Excellent |

| UHP | Acetic Anhydride / H₂SO₄ | Acetic Acid | Room Temp. | High |

| UHP | Trifluoroacetic Anhydride | Acetonitrile (B52724) | Room Temp. | Excellent |

This data represents generalized conditions for isatin oxidation; specific yields for 6-chloroisatin may vary.

Ultrasound-Assisted Oxidation Protocols

The application of ultrasonic irradiation has been shown to significantly enhance the rate of chemical reactions, a field known as sonochemistry. In the context of this compound synthesis, ultrasound can dramatically reduce reaction times for the oxidation of 6-chloroisatin. This rate enhancement is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures, improving mass transfer and accelerating the reaction.

A study comparing conventional methods with ultrasound-assisted protocols for the oxidation of substituted isatins using the urea-hydrogen peroxide complex found that sonication can reduce reaction times from several hours to minutes while maintaining high product yields. For instance, the oxidation of 5-chloroisatin (an isomer of the direct precursor to this compound) demonstrated a significant rate acceleration under ultrasonic irradiation.

| Substrate | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 5-Chloroisatin | Conventional (Stirring) | 24 h | 98 |

| Ultrasound-Assisted | 30 min | 95 |

Photochemical Generation from Isatin Precursors

Photochemical methods offer an alternative pathway for the transformation of isatin derivatives. While specific protocols for the direct photochemical conversion of 6-chloroisatin to this compound are not extensively documented, related photochemical reactions of isatins suggest potential viability. The combination of ultrasound and photochemistry has been explored for the oxidation of other heterocyclic systems, indicating that such hybrid methods could be applied to this synthesis. nih.gov The isatin ring system is known to undergo various photochemical transformations, including ring cleavage upon UV irradiation. Harnessing this reactivity could potentially lead to novel synthetic routes, although this remains an area for further research and development.

Palladium-Catalyzed Carbonylation of Substituted Anilines and Iodoanilines

Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for the synthesis of isatoic anhydrides from readily available aniline (B41778) derivatives. nih.gov This approach involves the introduction of two carbonyl groups into the molecule, typically using carbon monoxide (CO) gas, to construct the heterocyclic ring. The synthesis of this compound can be achieved from precursors like 4-chloroaniline (B138754) derivatives or 2-iodo-4-chloroaniline. nih.govnih.gov

Two primary strategies are employed:

Oxidative Double Carbonylation of o-Iodoanilines: This method uses an ortho-iodoaniline as the starting material. The palladium catalyst facilitates the insertion of two CO molecules and subsequent cyclization to form the isatoic anhydride ring system under mild conditions. nih.gov

Regioselective C-H Bond Carbonylation: This more advanced strategy involves the direct carbonylation of a C-H bond ortho to the amino group of an N-alkyl aniline. nih.govfigshare.com This avoids the need for a pre-installed leaving group (like iodine), offering a more atom-economical route.

Regioselectivity and Mechanistic Aspects

The regioselectivity of the carbonylation is a critical aspect of these syntheses.

In the case of o-Iodoanilines (e.g., 2-iodo-4-chloroaniline): The reaction site is predetermined by the position of the iodine atom. The palladium catalyst undergoes oxidative addition into the C-I bond, and subsequent carbonylation and cyclization steps occur at this specific location, leading exclusively to the desired product without the formation of constitutional isomers.

In C-H Activation/Carbonylation: The reaction is directed by the amino group of the aniline substrate. The palladium catalyst coordinates to the nitrogen atom, which then directs the activation of the C-H bond at the ortho position. This directed metalation-deprotonation is a key mechanistic step that ensures high regioselectivity. The resulting palladacycle intermediate then undergoes carbonylation and reductive elimination to yield the isatoic anhydride. nih.gov

Catalyst Optimization and Substrate Scope

The success of palladium-catalyzed carbonylation is highly dependent on the catalyst system and reaction conditions.

Catalyst System: A typical catalyst system consists of a palladium source (e.g., Pd(OAc)₂, PdCl₂) and often a ligand to stabilize the palladium complex and modulate its reactivity. An oxidant (such as Cu(OAc)₂ or O₂) is also required to regenerate the active Pd(II) catalyst.

Substrate Scope: These reactions have been shown to tolerate a wide range of functional groups on the aniline ring. nih.govfigshare.com The presence of a chloro-substituent, as in 4-chloroaniline derivatives, is generally well-tolerated and does not impede the carbonylation process. Studies have demonstrated successful synthesis with various electron-donating and electron-withdrawing groups, highlighting the robustness of this methodology.

The table below shows examples of substituted isatoic anhydrides synthesized via Pd-catalyzed C-H carbonylation of N-alkyl anilines, illustrating the method's substrate scope.

| Substituent on Aniline Ring | Product | Yield (%) |

|---|---|---|

| 4-Methyl | 6-Methyl-isatoic anhydride | 85 |

| 4-Methoxy | 6-Methoxy-isatoic anhydride | 82 |

| 4-Chloro | 6-Chloro-isatoic anhydride | 78 |

| 4-Trifluoromethyl | 6-Trifluoromethyl-isatoic anhydride | 65 |

Note: The product is 6-chloro-isatoic anhydride in this specific example due to the starting material being a 4-substituted N-alkyl aniline. Synthesis of this compound would require a 6-substituted aniline precursor in this specific reaction type, or more commonly, a 2-iodo-4-chloroaniline precursor.

Transformation of Phthalic Anhydride Derivatives

A classical and industrially relevant route to isatoic anhydrides involves the transformation of corresponding phthalic anhydride derivatives. For the synthesis of this compound, the key starting material is 4-chlorophthalic anhydride. researchgate.netgoogle.com This multi-step synthesis pathway relies on a Hofmann rearrangement as the key transformation.

The typical synthetic sequence is as follows:

Amidation: 4-Chlorophthalic anhydride is treated with ammonia (B1221849) or urea. This opens the anhydride ring to form 4-chloro-2-carbamoylbenzoic acid (4-chlorophthalamic acid).

Cyclization to Imide: The resulting phthalamic acid is then dehydrated, typically by heating, to form 4-chlorophthalimide (B3024755).

Hofmann Rearrangement: The crucial step involves the treatment of 4-chlorophthalimide with an alkaline solution of a halogen, such as sodium hypobromite (B1234621) (NaOH + Br₂) or sodium hypochlorite (B82951) (NaOH + Cl₂). The phthalimide (B116566) undergoes a Hofmann rearrangement, where the amide is converted to a primary amine with the loss of the carbonyl carbon. The resulting intermediate, 2-amino-5-chlorobenzoic acid, immediately cyclizes under the reaction conditions by reacting with a carbonate species (formed from the expelled carbonyl group) or another phosgene equivalent to yield the final product, this compound.

This pathway is advantageous as it builds upon well-established industrial processes for the production of phthalic anhydride and its derivatives. google.compatsnap.com

Precursors to this compound

The formation of the this compound structure fundamentally relies on the cyclization of an appropriate precursor that contains the necessary 2-aminobenzoyl moiety.

A primary and direct precursor for the synthesis of this compound is 2-amino-4-chlorobenzoic acid. nih.govresearchgate.net This substituted anthranilic acid serves as the foundational structure for building the heterocyclic ring of the anhydride. The synthesis involves a cyclization reaction where the amino and carboxylic acid groups of the precursor react with a carbonylating agent.

One established method involves the reaction of 2-amino-4-chlorobenzoic acid with phosgene or a phosgene equivalent, such as triphosgene. chemicalbook.comorgsyn.org This process, known as phosgenation, introduces the second carbonyl group required to form the six-membered heterocyclic ring of the isatoic anhydride. The reaction is typically performed in a suitable solvent system, and the conditions are controlled to facilitate the intramolecular cyclization. A detailed procedure using triphosgene in a mixed solvent system of acetonitrile and dichloromethane has been reported to yield this compound (referred to as 7-chloro-1H-benzo[d] acs.orgresearchgate.netoxazine-2,4-dione in the literature) in good yield. chemicalbook.com The reaction proceeds by heating the mixture, followed by cooling and purification to isolate the final product. chemicalbook.com

Table 1: Synthesis of this compound from 2-Amino-4-chlorobenzoic Acid chemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Amino-4-chlorobenzoic acid | Triphosgene | Pyridine | Acetonitrile / Dichloromethane | Heat to 50 °C for 2 hours | 74% |

An alternative synthetic approach utilizes isatin derivatives as precursors. This route is particularly relevant for producing N-substituted isatoic anhydrides. The process typically involves a two-step sequence: N-alkylation or N-arylation of the isatin, followed by an oxidative cleavage of the C2-C3 bond of the isatin ring to form the anhydride. acs.orgnih.gov

For instance, N-benzylated isatin can be oxidized to yield the corresponding N-benzylated isatoic anhydride. acs.org Various oxidizing agents have been employed for this transformation, including peroxy acids like peracetic acid and meta-chloroperbenzoic acid (m-CPBA), as well as hydrogen peroxide-based systems. acs.orgnih.gov The choice of oxidant and reaction conditions is critical for achieving a clean conversion without significant byproduct formation. acs.org One procedure involves the use of a urea-hydrogen peroxide complex in a mixture of acetic anhydride and glacial acetic acid, with a catalytic amount of sulfuric acid, to oxidize 1-(4-chlorobenzyl)indoline-2,3-dione. nih.gov

Table 2: Example of Oxidizing Systems for the Conversion of N-Substituted Isatin to N-Substituted Isatoic Anhydride nih.gov

| Oxidizing System | Key Components | Reaction Time |

|---|---|---|

| System A | Urea hydrogen peroxide, Acetic anhydride, Glacial acetic acid, Sulfuric acid | 24 hours |

| System B | Formic acid | - |

| System C | Concentrated sulfuric acid, 30% Hydrogen peroxide | - |

Yield Optimization and Process Efficiency in this compound Synthesis

Optimizing the yield and efficiency of synthetic processes is crucial for both laboratory-scale research and potential industrial applications. In the synthesis of isatoic anhydride derivatives, several factors, including the choice of reagents, catalysts, reaction time, and temperature, can significantly impact the outcome.

Research into the N-benzylation of isatoic anhydride and isatin has highlighted challenges such as long reaction times, elevated temperatures, and the formation of byproducts. acs.orgresearchgate.net To address these issues, a novel methodology was developed for the N-benzylation of isatin, a key step in the isatin-based route to N-substituted isatoic anhydrides. This improved method utilizes a combination of diisopropylamine (DIPA) as a base and tetra-n-butyl ammonium bromide (TBAB) as a phase-transfer catalyst. acs.orgnih.gov This catalytic system was found to dramatically improve process efficiency, affording excellent yields (>88%) in a significantly reduced reaction time (2 hours) at a mild temperature of 30 °C. nih.govresearchgate.net The optimized conditions also prevent the formation of byproducts, simplifying the purification process. researchgate.net

The screening of catalysts and reaction parameters is a key strategy for yield optimization. For example, in the synthesis of 1-(4-chlorobenzyl)-1,3-benzoxazine-2,4-dione from isatoic anhydride, different amounts of catalyst and reactant equivalents were tested to find the optimal balance between conversion and yield. nih.gov These studies demonstrate that careful tuning of reaction variables is essential for developing efficient, cost-effective, and sustainable synthetic methods. researchgate.netnih.gov

Table 3: Optimization of Catalyst and Reaction Time for a Related N-Benzylation Reaction nih.gov

| Catalyst (TBAB) | Time (h) | 4-Chlorobenzyl chloride (equiv) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 10 mol % | 4 | 1.1 | 48.0 | 88.0 |

| 20 mol % | 2 | 1.1 | 50.0 | 90.0 |

| 10 mol % | 4 | 1.5 | 71.0 | 32.0 |

| 20 mol % | 2 | 1.5 | 73.0 | 38.0 |

Reaction Mechanisms and Pathways of 4 Chloro Isatoic Anhydride

Ring-Opening Reactions of the Benzoxazine (B1645224) Core

The fundamental reaction of the 4-chloro-isatoic anhydride (B1165640) is the opening of its heterocyclic ring, a process that can be initiated by a wide range of nucleophiles. The benzoxazine ring, a six-membered heterocyclic system, possesses inherent ring strain that makes it predisposed to undergo ring-opening polymerization or nucleophilic attack under specific conditions. study.com

The structure of 4-chloro-isatoic anhydride features two carbonyl groups at the C-2 and C-4 positions, which are the primary sites for nucleophilic attack. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, releasing carbon dioxide in the process.

The specific site of attack, C-2 versus C-4, can be influenced by the nature of the nucleophile and the reaction conditions.

Attack at C-2: Nucleophilic attack at the C-2 position (the carbamate (B1207046) portion) typically leads to the formation of 2-aminobenzoyl derivatives.

Attack at C-4: Attack at the C-4 position (the anhydride portion) is also common and results in the formation of anthranilic acid derivatives. Studies on the parent isatoic anhydride show that reactions with alcohols and mercaptans can lead to nucleophilic attack at the C-4 carbon atom. myttex.net

This dual reactivity allows for the synthesis of a diverse array of substituted anthranilamides and other related compounds. For instance, the reaction of cyclic anhydrides with various amines leads to the formation of carboxylic acid derivatives resulting from the opening of the anhydride ring. nih.gov

The rate and outcome of the ring-opening reaction are significantly dependent on the properties of the attacking nucleophile, specifically its strength and steric bulk.

Nucleophile Strength: Stronger nucleophiles react more readily with the electrophilic carbonyl centers of the anhydride. The reactivity of anhydrides is such that they can react even with weak nucleophiles, like water or alcohols, though the reaction is more efficient with stronger nucleophiles such as primary amines or hydrazine. youtube.comyoutube.com The order of reactivity for various nucleophiles with the parent isatoic anhydride has been documented, highlighting that more potent nucleophiles accelerate the reaction. myttex.net For example, in similar ring-opening reactions, amines containing electron-donating groups exhibit higher reactivity than those with electron-withdrawing groups, as the former are stronger nucleophiles. mdpi.com

Steric Hindrance: Steric hindrance plays a crucial role in dictating the accessibility of the electrophilic centers. fastercapital.com Bulky nucleophiles or substituents near the reaction site can significantly slow down the rate of reaction by impeding the nucleophile's approach. study.comwikipedia.org This effect, known as steric shielding, can prevent the necessary orbital overlap for bond formation. study.com In cases of extreme steric crowding around both the nucleophile and the electrophilic site, a reaction may be completely inhibited. study.comyoutube.com Therefore, less sterically hindered nucleophiles will generally react more rapidly with this compound.

| Factor | Influence on Reaction | Example |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | Primary amines react faster than alcohols. |

| Steric Hindrance | Increased steric bulk on the nucleophile or substrate decreases the reaction rate. | A less bulky primary amine will react faster than a bulky tertiary amine. |

| Reaction Site | Determines the initial product formed before potential rearrangements. | Attack at C-4 leads to anthranilic acid derivatives. |

The inherent reactivity and sensitivity of the isatoic anhydride ring, particularly under harsh conditions, can lead to the formation of multiple byproducts, complicating purification processes.

During N-substitution reactions, such as N-benzylation with 4-chlorobenzyl chloride, several byproducts can be generated. One significant byproduct is anthranilic acid, which can form through the hydrolysis of the anhydride ring. Furthermore, this intermediate can undergo subsequent reactions. For instance, a double benzylation event can occur, leading to the formation of esters like 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. This happens when the initially formed anthranilic acid derivative is further alkylated on both the nitrogen and the carboxylic acid group.

The use of strong bases and high temperatures is a primary driver for byproduct formation. Strong bases, such as sodium hydride (NaH), can readily deprotonate the N-H group, but they can also promote the opening of the anhydride ring, especially at elevated temperatures. This ring cleavage leads to the formation of various intermediates that can react further to generate a complex mixture of byproducts, significantly lowering the yield of the desired N-substituted product. Studies have shown that under these conditions, multiple byproducts are formed, making the isolation of the pure desired compound extremely difficult. myttex.netacs.org

Byproduct Formation Mechanisms due to Ring Sensitivity

N-Substitution and Derivatization Strategies

A major application of this compound is in the synthesis of N-substituted derivatives, which are valuable intermediates in medicinal and materials chemistry. The acidic proton on the ring nitrogen allows for deprotonation by a base, followed by alkylation or arylation.

Common strategies for N-alkylation or N-benzylation involve the use of a base to generate the N-anion, which then acts as a nucleophile to attack an alkylating agent. Bases like sodium hydride and potassium carbonate have been traditionally used for this purpose. acs.org However, as noted, these strong bases can lead to significant byproduct formation. myttex.netacs.org

To circumvent these issues, alternative methodologies have been developed. A more recent and efficient method utilizes a milder base system, such as diisopropylamine (B44863) (DIPA) in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This approach provides excellent yields of the N-substituted product in a shorter reaction time and at lower temperatures (e.g., 30 °C), minimizing the formation of ring-opened byproducts. myttex.netacs.org Another strategy involves a two-step process starting from the corresponding isatin (B1672199), which is N-benzylated first and then oxidized to the desired N-benzylated isatoic anhydride, thereby avoiding the sensitive anhydride ring during the substitution step. acs.org

| Method | Bases/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Traditional Method | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Elevated temperatures, long reaction times | Lower yields, significant byproduct formation |

| Improved Method | Diisopropylamine (DIPA), Tetrabutylammonium Bromide (TBAB) | Low temperature (30 °C), short reaction time (2h) | High yields (>88%), no byproducts |

| Two-Step Synthesis | 1. N-benzylation of isatin 2. Oxidation | Varies per step | High purity product, avoids direct reaction on anhydride |

Direct N-Alkylation and N-Benzylation

Direct substitution on the nitrogen atom of the this compound ring is a common strategy for introducing alkyl and benzyl groups. This transformation is typically achieved by first deprotonating the acidic N-H group with a suitable base to form an N-anion, which then acts as a nucleophile, attacking an alkylating or benzylating agent. nih.gov The N-sodio derivative of isatoic anhydride, for instance, is readily alkylated by various halides. nih.gov

Catalyst and Base Effects

The choice of base and catalyst is critical in the N-alkylation and N-benzylation of isatoic anhydrides, significantly influencing reaction efficiency, time, and product purity. Commonly employed bases include sodium hydride (NaH) and potassium carbonate (K2CO3). nih.gov However, studies on the N-benzylation of isatoic anhydride with 4-chlorobenzyl chloride have shown that strong bases under high-temperature conditions can lead to the opening of the sensitive anhydride ring, resulting in significant byproduct formation and low conversion rates for the desired product. acs.org

A systematic investigation into various bases revealed that weaker bases and phase-transfer catalysts can offer superior results. A combination of Diisopropylamine (DIPA) and Tetra Butyl Ammonium (B1175870) Bromide (TBAB) has been identified as a novel and effective system, providing excellent yields (>88%) in a short reaction time (2 hours) at 30°C with no byproducts. acs.org DIPA acts as a mild base, while TBAB serves as a phase-transfer catalyst, facilitating the reaction.

The table below summarizes the investigation of different bases on the N-benzylation of isatoic anhydride, highlighting the challenges of achieving high conversion and purity with conventional bases.

| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Remarks |

|---|---|---|---|---|---|

| 1A1 | NaOH | 0 | 18 | 15 | Byproducts observed acs.org |

| 1A2 | NaOH | 30 | 12 | 27 | Byproducts observed acs.org |

| 1B1 | Na₂CO₃ | 30 | 24 | 35 | Byproducts observed acs.org |

| 1C1 | K₂CO₃ | 30 | 24 | 42 | Byproducts observed acs.org |

| 1D1 | Cs₂CO₃ | 30 | 24 | 47 | Byproducts observed acs.org |

| 1E1 | DIPA | 30 | 2 | 73.5 | Clean reaction with TBAB catalyst acs.org |

Overcoming Challenges in N-Arylation

Direct N-arylation of the this compound ring presents significant challenges. Unlike alkylation, direct substitution on the nitrogen with an aryl moiety is generally not feasible under standard conditions. nih.govacs.org Attempts to achieve this via copper-mediated methodology with aryl bromides have been reported to be unsuccessful. nih.gov

To overcome this, an indirect, two-step route is often employed, which starts with isatin instead of isatoic anhydride. nih.govacs.org This method involves the direct N-arylation of isatin with an aryl bromide in the presence of a copper catalyst, such as cupric oxide. The resulting N-aryl isatin is then subjected to an oxidation step to form the desired N-arylated isatoic anhydride. nih.govacs.org This sequential approach circumvents the difficulties associated with the direct N-arylation of the pre-formed anhydride ring.

Regioselectivity in N-Substituted Product Formation

Regioselectivity is a critical consideration in the functionalization of heterocyclic compounds with multiple potential reaction sites. In the context of this compound, regioselectivity can refer to two distinct aspects: nucleophilic attack on the N-H site versus other parts of the molecule, and, in cyclocondensation reactions, the selectivity of attack at the C2 versus the C4 carbonyl group.

While specific studies on the N-alkylation regioselectivity of this compound are not extensively detailed, principles can be drawn from analogous systems like indazoles. In such systems, N-alkylation can occur at two different nitrogen atoms (N-1 and N-2), and the product distribution is heavily influenced by steric and electronic effects of ring substituents, the nature of the alkylating agent, the base, and the solvent. nih.govresearchgate.net For instance, the use of sodium hydride in tetrahydrofuran often favors N-1 alkylation, which can be rationalized by the coordination of the sodium cation with the N-2 atom and an adjacent substituent. researchgate.net These principles suggest that the position of the chloro substituent on the isatoic anhydride ring would similarly influence the regiochemical outcome of N-substitution reactions.

In the context of cyclocondensation, regioselectivity is demonstrated when the anhydride reacts with unsymmetrical nucleophiles. For example, in reactions with the enolate of ethyl acetoacetate, the nucleophile regioselectively attacks the more electrophilic ester carbonyl (C4) over the carbamate carbonyl (C2) of the isatoic anhydride ring. nih.gov This selectivity is crucial in determining the structure of the resulting heterocyclic product.

Mechanistic Hypotheses for Cyclocondensation Reactions

Cyclocondensation reactions involving this compound are a cornerstone for the synthesis of various heterocyclic scaffolds, most notably quinazolines and quinolinones. nih.govorgchemres.org The general mechanism involves the initial reaction of a nucleophile with the anhydride, leading to the opening of the heterocyclic ring through the expulsion of carbon dioxide. This is followed by an intramolecular cyclization step to form the new ring system.

A common pathway begins with the nucleophilic attack of a primary amine or an enolate on one of the carbonyl groups of the anhydride. nih.govorgchemres.org This addition leads to a ring-opened intermediate, which, being unstable, readily loses CO2 to form a 2-aminobenzoyl derivative. This intermediate then undergoes an intramolecular cyclization and dehydration to yield the final heterocyclic product. orgchemres.org

Enolate Attack and Tetrahedral Intermediate Formation

A well-elucidated mechanism involves the reaction of this compound with active methylene compounds, such as ethyl acetoacetate, in the presence of a base. The base, typically sodium hydroxide or sodium hydride, deprotonates the active methylene compound to generate a nucleophilic enolate. nih.gov

This enolate then performs a regioselective nucleophilic acyl substitution, attacking the more electrophilic C4 ester carbonyl of the this compound. This attack leads to the formation of a transient tetrahedral intermediate. nih.gov The collapse of this sp³-hybridized intermediate drives the reaction forward, cleaving the anhydride ring and expelling carbon dioxide to form a new intermediate, which subsequently cyclizes. nih.gov

Role of Proton Transfer Agents and Dehydrative Intramolecular Cyclization

Following the initial enolate attack and ring opening, the reaction cascade continues toward the final product through a series of proton transfer and cyclization steps. After the expulsion of carbon dioxide, an intermediate is formed which contains both an aniline (B41778) nitrogen and a ketone carbonyl group. nih.gov

The aniline nitrogen, acting as an intramolecular nucleophile, attacks the ketone carbonyl. This step, often a 6-exo-trig cyclization, forms a new ring and generates an aminal intermediate after a proton transfer step. nih.gov The role of proton transfer agents, which can be the solvent or catalytic acids/bases, is crucial in facilitating these steps. For instance, an acid catalyst can protonate a carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. orgchemres.org The final step in the sequence is a dehydrative intramolecular cyclization, where the aminal intermediate eliminates a molecule of water to form the stable, aromatic quinoline or quinazolinone ring system. nih.gov

Computational and Theoretical Studies on 4 Chloro Isatoic Anhydride Reactivity

Quantum Molecular Similarity and Reactivity Prediction

Quantum Molecular Similarity (QMS) serves as a powerful theoretical framework for understanding and predicting the reactivity of molecules. This approach is predicated on the principle that molecules with similar electronic structures will exhibit comparable chemical behaviors. For isatoic anhydride (B1165640) and its derivatives, including 4-Chloro-isatoic anhydride, QMS has been applied to analyze their reactivity, particularly in the context of nucleophilic and electrophilic attacks that are characteristic of this class of compounds. researchgate.net

A key aspect of these studies involves the use of the Quantum Theory of Atoms in Molecules (QTAIM), which allows for a detailed analysis of the electron density distribution within a molecule. researchgate.net This methodology facilitates the identification of critical points in the electron density, such as Bond Critical Points (BCPs), which are instrumental in characterizing the nature of chemical bonds and predicting reactive sites. researchgate.net

The analysis of Bond Critical Points (BCPs) in the electron density of isatoic anhydride and its substituted derivatives provides a quantitative measure of the properties of the chemical bonds within these molecules. researchgate.net Theoretical studies have explored a series of substituted isatoic anhydrides, and the BCPs are used to construct a model that correlates the electronic structure with reactivity. researchgate.net

This model is further refined by incorporating Hammett constants (σ), which are a measure of the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. researchgate.netwikipedia.org The Hammett equation provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of compounds with substituted benzene (B151609) rings. wikipedia.org For isatoic anhydride derivatives, a statistical model has been developed to describe the effect of substituents on the relationship between gas-phase reactivity indices and Hammett constant values. researchgate.net

The correlation between a similarity distance, derived from the properties of the BCPs at the reactive sites (such as the C2 and N5 atoms of the heterocyclic ring), and the Hammett sigma constants has been investigated. researchgate.net This analysis helps in understanding how substituents, like the chloro group in this compound, modulate the electronic properties and, consequently, the reactivity of the entire molecule.

Below is a table of Hammett constants for various substituents, which are used in these correlative studies.

| Substituent | σ_meta | σ_para |

| -NH2 | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH3 | 0.11 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.27 |

| -COOR | 0.37 | 0.45 |

| -CN | 0.56 | 0.66 |

| -NO2 | 0.71 | 0.78 |

Note: This table represents general Hammett constants and is illustrative for the types of parameters used in the computational models.

A significant outcome of the theoretical studies on isatoic anhydride derivatives is the strong correlation found between the computationally derived parameters and experimental observations of reactivity. A model built upon the analysis of Bond Critical Points and Hammett constants has shown a high degree of correlation with experimental results, with reported R² values greater than 0.91. researchgate.net

This strong correlation indicates that the theoretical approach, based on Quantum Molecular Similarity, can accurately predict the chemical reactivity of this family of compounds. researchgate.net For instance, the local reactivity results for isatoic anhydride and its derivatives can identify the most probable sites for nucleophilic and electrophilic attacks. researchgate.net Specifically, for the parent isatoic anhydride, theoretical calculations have identified the C2 position as the most susceptible to nucleophilic attack. researchgate.net The presence of a chloro substituent at the 4-position is expected to influence this reactivity, a prediction that can be quantified through these computational models.

The ability to predict reactivity with a high degree of accuracy is invaluable for designing synthetic routes and for the development of new molecules with desired chemical properties.

DFT Quantum Chemical Calculations for Reaction Mechanisms

While detailed Density Functional Theory (DFT) studies specifically elucidating the reaction mechanisms of this compound were not prominently available in the searched literature, DFT is a widely used method for such investigations in related systems. DFT calculations are instrumental in modeling the geometries of reactants, transition states, and products, as well as in determining the activation energies associated with different reaction pathways.

For the broader class of isatoic anhydrides, DFT has been employed to study their reactivity and the mechanisms of their formation and subsequent reactions. researchgate.net These calculations provide a deep understanding of the electronic structure and vibrational modes, which in turn helps in interpreting experimental spectroscopic data.

Modeling of Ring Opening and Functionalization Pathways

The characteristic reaction of isatoic anhydrides is their ring-opening upon nucleophilic attack. researchgate.net While specific computational models detailing the ring-opening and functionalization pathways for this compound were not found in the search results, the general principles derived from studies on the parent compound and its other derivatives are applicable.

The reactivity of the heterocyclic ring governs the outcomes of these reactions. Nucleophilic attack typically leads to the opening of the ring, which is a key step in the functionalization of this intermediate for the synthesis of a variety of materials and pharmaceuticals. researchgate.netresearchgate.net Computational modeling of these pathways would involve mapping the potential energy surface for the approach of a nucleophile to the electrophilic centers of the this compound molecule, followed by the cleavage of the anhydride bond. Such models are crucial for understanding the regioselectivity and stereoselectivity of these reactions.

Advanced Methodological Considerations in Research Involving 4 Chloro Isatoic Anhydride

Analytical Techniques for Product and Byproduct Identification

The structural elucidation of molecules derived from 4-Chloro-isatoic anhydride (B1165640) is fundamental to understanding reaction pathways and ensuring the purity of synthesized compounds. A suite of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of these molecules.

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For 4-Chloro-isatoic anhydride, also known as 7-chloro-1H-benzo[d] cymitquimica.comoxazine-2,4-dione, the ¹H NMR spectrum provides key diagnostic signals. In a typical analysis, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values correspond to the distinct protons in the molecule. For example, the ¹H NMR data recorded in acetone-d6 (B32918) shows a broad singlet for the N-H proton and distinct signals for the aromatic protons, with coupling constants that help assign their relative positions on the benzene (B151609) ring chemicalbook.com.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic CH | 7.90-7.92 | Doublet | 8.6 |

| Aromatic CH | 7.28-7.30 | Doublet | 8.5 |

| Aromatic CH | 7.13-7.14 | Singlet | - |

| N-H | 11.84 | Broad Singlet | - |

| ¹H NMR Data for this compound (in acetone-d6) chemicalbook.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. In this compound, the carbonyl carbons of the anhydride group are expected to resonate significantly downfield, typically in the 165-190 ppm range, which is characteristic for carboxylic acid derivatives. The aromatic carbons appear in the 125-170 ppm region, with their specific shifts influenced by the electron-withdrawing effects of the chlorine atom and the anhydride moiety.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinctive peaks corresponding to its anhydride and aromatic chloro-substituted structure.

As a cyclic anhydride, its most prominent feature is the presence of two strong carbonyl (C=O) stretching bands. This pair of absorptions arises from symmetric and asymmetric stretching vibrations of the coupled carbonyl groups. Generally, for cyclic anhydrides, the lower frequency band is the more intense of the two. These peaks are typically observed in the 1870-1775 cm⁻¹ region. Additionally, characteristic C-O-C stretching vibrations for the anhydride group appear in the 1300-1000 cm⁻¹ range. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1600-1500 cm⁻¹ and C-H stretching peaks just above 3000 cm⁻¹. The N-H bond of the cyclic carbamate (B1207046) portion of the anhydride also gives rise to a stretching vibration, typically in the 3500-3300 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H | 3500 - 3300 | Stretch |

| Aromatic C-H | >3000 | Stretch |

| C=O (Anhydride) | 1870 - 1775 | Symmetric & Asymmetric Stretch |

| Aromatic C=C | 1600 - 1500 | Stretch |

| C-O-C (Anhydride) | 1300 - 1000 | Stretch |

| Expected IR Absorption Ranges for this compound |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₄ClNO₃), the molecular weight is 197.58 g/mol sigmaaldrich.com. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion (M⁺) peak in the mass spectrum will appear as a characteristic doublet at m/z 197 and m/z 199, with the peak at m/z 199 having about one-third the intensity of the peak at m/z 197.

A common fragmentation pathway for isatoic anhydrides is the loss of a molecule of carbon dioxide (CO₂, 44 Da) wikipedia.org. This would result in fragment ions at m/z 153 and m/z 155. This fragmentation pattern provides strong evidence for the presence of the isatoic anhydride core structure in an unknown sample.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming stereochemistry and understanding the physicochemical properties of a compound. While specific crystallographic data for this compound is not widely published, analysis of its isomer, 5-Chloroisatoic anhydride, demonstrates the utility of the technique. The study of 5-Chloroisatoic anhydride revealed its crystal system, space group, and unit cell dimensions, providing insight into the role of halogen contacts and other non-specific interactions in the crystal packing nih.gov. Such data is invaluable for understanding solid-state properties and for computational modeling.

Chromatographic techniques are essential for monitoring the progress of reactions and for the separation and purification of products. Thin-layer chromatography (TLC) is a rapid and effective method used to qualitatively monitor a reaction's progression by observing the disappearance of starting materials and the appearance of products. In syntheses involving this compound, TLC has been used to separate major products from byproducts in the crude reaction mixture.

However, purification of N-substituted isatoic anhydride derivatives using standard column chromatography on silica (B1680970) or alumina (B75360) can be challenging. The acidic or basic nature of these stationary phases can catalyze the hydrolysis of the sensitive anhydride ring. This necessitates the exploration of alternative purification methods or the use of deactivated stationary phases. High-performance liquid chromatography (HPLC) offers a more powerful tool for both analytical and preparative separations, providing higher resolution and the ability to precisely quantify the components of a mixture. Furthermore, advanced setups can interface a reaction vessel directly with a liquid chromatograph, allowing for the dynamic, real-time monitoring of a reaction's progress.

Green Chemistry Principles in this compound Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research involving this compound has seen a shift towards more sustainable and environmentally benign methodologies.

Several of the twelve principles of green chemistry are particularly relevant:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. Methodologies have been developed to synthesize N-benzylated isatoic anhydrides with excellent yields (>88%) and no byproducts, thus minimizing waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Processes that achieve cyclization of precursors to form isatoic anhydride derivatives without the need for additional reactants like PBr₃ or external bases exhibit high atom economy.

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. Research has focused on solvent-free reactions or the use of greener solvents. For instance, some syntheses are achieved by simply heating the precursor without any solvent.

Design for Energy Efficiency: Energy requirements should be minimized. The development of synthetic routes that proceed rapidly at ambient or slightly elevated temperatures (e.g., 30°C) instead of requiring high-temperature reflux conditions significantly reduces energy consumption. One improved method reduced reaction times from 18-24 hours to just 2 hours at 30°C.

By focusing on catalyst efficiency, reducing reaction times, lowering temperatures, and avoiding hazardous reagents and solvents, the synthesis and application of this compound can be made more sustainable and economically viable.

Development of Eco-Sustainable Synthetic Methods

Traditional synthetic routes to isatoic anhydrides often involve the use of highly toxic and hazardous reagents such as phosgene (B1210022) or its analogs for the cyclization of anthranilic acids. researchgate.netnih.gov These methods, while effective, present significant environmental and safety concerns, and often suffer from poor atom economy due to the formation of stoichiometric byproducts. researchgate.netresearchgate.net

In contrast, modern research focuses on developing cleaner, more atom-economical alternatives. One promising approach is the palladium-catalyzed reductive carbonylation of 2-iodoanilines using carbon dioxide (CO₂) as a C1 source. researchgate.net This method offers a more sustainable pathway by utilizing a readily available and less hazardous carbonyl source. Another innovative and waste-free approach involves the selective oxidation of isatins using hydrogen peroxide (H₂O₂) as a green oxidant, catalyzed by a recyclable organoselenium catalyst. researchgate.netrsc.org This reaction proceeds under mild and neutral conditions, further enhancing its environmental credentials. rsc.org

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to these sustainable methods. researchgate.net By designing reactions that maximize the incorporation of all reactant atoms into the final product, waste generation is significantly reduced. The table below illustrates the comparison between traditional and modern synthetic approaches in terms of their adherence to green chemistry principles.

| Synthetic Approach | Key Reagents | Advantages | Disadvantages | Atom Economy |

|---|---|---|---|---|

| Traditional Phosgenation | 4-Chloroanthranilic acid, Phosgene | Well-established method | Highly toxic reagents, formation of HCl byproduct | Lower |

| Palladium-Catalyzed Carbonylation | Substituted 2-iodoaniline, CO₂, Palladium catalyst | Avoids phosgene, utilizes CO₂ | Use of expensive metal catalyst, requires pressure | Higher |

| Catalytic Oxidation of Isatin (B1672199) | Substituted Isatin, H₂O₂, Organoselenium catalyst | Uses a green oxidant (H₂O₂), mild conditions, recyclable catalyst | Requires synthesis of the isatin precursor | Higher |

The use of renewable resources as starting materials for the synthesis of this compound is another important aspect of sustainability. While direct synthesis from biomass is still an area of development, research into the production of key precursors, such as anthranilic acid, from renewable feedstocks is ongoing. scielo.brresearchgate.net The oxidation of isatin, which can be derived from indigo, a natural dye, presents a potential route for incorporating renewable resources into the synthesis of isatoic anhydrides. scielo.br The development of efficient methods to produce substituted anthranilic acids from biomass-derived platform chemicals would represent a significant step towards a fully sustainable synthesis of this compound.

Use of Environmentally Benign Solvents and Conditions

The choice of solvents and reaction conditions plays a pivotal role in the environmental impact of a chemical process. The pursuit of greener synthetic routes for this compound and its derivatives has led to the exploration of environmentally benign solvents and energy-efficient reaction conditions.

Traditionally, the synthesis of isatoic anhydrides has often been conducted in conventional organic solvents, which can be volatile, flammable, and toxic. A significant advancement in this area is the use of water as a reaction medium. While the use of water as a solvent in the synthesis of isatoic anhydrides has been explored, it can present challenges such as the formation of a "whipped cream state" in the reaction mixture, which hinders industrial application. rsc.org To address this, mixed solvent systems comprising water and a water-miscible organic solvent have been developed to improve the reaction medium's physical properties and enhance yield and efficiency. rsc.org

Another key development is the implementation of solvent-free reaction conditions, often facilitated by microwave irradiation. researchgate.netchemsynthesis.combiosynth.com Microwave-assisted synthesis has been shown to significantly accelerate the formation of isatoic anhydride derivatives, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. chemsynthesis.combiosynth.comgoogle.commdpi.comnih.gov The ability to conduct these reactions in the absence of a solvent further enhances their green credentials by eliminating solvent-related waste and simplifying product purification.

The table below summarizes the characteristics of different solvent and reaction condition strategies in the context of this compound synthesis.

| Strategy | Examples | Advantages | Challenges |

|---|---|---|---|

| Aqueous Synthesis | Water, Water/Organic Solvent Mixtures | Non-toxic, non-flammable, readily available | Poor solubility of some reactants, potential for side reactions (hydrolysis), physical property issues |

| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Rapid heating, shorter reaction times, increased yields, reduced energy consumption | Requires specialized equipment, potential for localized overheating |

| Alternative Green Solvents | Ionic Liquids, Supercritical CO₂, Bio-derived solvents (e.g., ethanol) | Low volatility, potential for catalyst recycling (ionic liquids), tunable properties | High cost, potential toxicity of some ionic liquids, requires high pressure (supercritical CO₂) |

Beyond water and solvent-free conditions, the broader category of "green solvents" offers further opportunities for sustainable synthesis. scielo.brnih.govsigmaaldrich.comresearchgate.net This includes ionic liquids, which are non-volatile and can facilitate catalyst recycling, and supercritical fluids like carbon dioxide, which offer tunable solvent properties and easy removal from the reaction mixture. nih.gov Bio-derived solvents, such as ethanol (B145695) produced from renewable feedstocks, also represent a more sustainable alternative to petroleum-based solvents. scielo.br The application of these advanced solvent systems to the synthesis of this compound is an active area of research with the potential to significantly reduce the environmental footprint of its production.

Catalyst Recycling and Optimization

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient and selective reactions at lower temperatures and pressures, thereby reducing energy consumption and waste generation. In the context of this compound synthesis, the development of recyclable and highly optimized catalytic systems is crucial for achieving long-term sustainability.

Another significant advancement is the use of organocatalysts, which are metal-free and often derived from readily available starting materials. An example is the recyclable organoselenium-catalyzed oxidation of isatins to isatoic anhydrides. researchgate.netrsc.org This catalytic system has demonstrated robustness and the potential for recycling in industrial applications, offering a more sustainable alternative to metal-based catalysts. rsc.org

The optimization of catalytic processes is a continuous effort aimed at maximizing efficiency and minimizing waste. Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of catalyst required without compromising reaction efficiency is a primary goal.

Catalyst Stability and Reusability: Developing robust catalysts that can withstand multiple reaction cycles is essential for economic viability and waste reduction.

Turnover Number (TON) and Turnover Frequency (TOF): Maximizing these metrics, which represent the number of moles of product formed per mole of catalyst and the rate of this formation, respectively, is indicative of a highly efficient catalytic system.

The table below provides an overview of different catalytic strategies and their potential for recycling and optimization in the synthesis of this compound and related compounds.

| Catalyst Type | Example Reaction | Recycling Method | Optimization Focus |

|---|---|---|---|

| Homogeneous Palladium Catalyst | Carbonylation of 2-iodoanilines | Challenging; often requires complex extraction methods | Developing ligands to enhance stability and activity at low loadings |

| Heterogeneous Palladium Catalyst | Carbonylative synthesis of quinazolinones from isatoic anhydride derivatives | Simple filtration | Improving catalyst support for enhanced stability and prevention of metal leaching |

| Organocatalyst | Oxidation of isatins to isatoic anhydrides | Simple isolation and reuse | Modifying the catalyst structure to enhance activity and stability |

| Copper Catalyst | N-arylation of isatoic anhydride | Can be challenging for homogeneous systems | Development of ligands to promote catalysis at room temperature |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Reactivity Patterns

While 4-chloro-isatoic anhydride (B1165640) is a known precursor for various heterocyclic compounds, a vast landscape of its chemical reactivity remains to be explored. Future research will likely focus on uncovering novel reaction pathways that deviate from the well-trodden paths of amidation and subsequent cyclization. Isatoic anhydride (ISA) is a versatile molecule that serves as a precursor for a wide range of materials and pharmaceuticals. researchgate.net Its reactivity is primarily centered around the heterocyclic ring, with nucleophilic attack leading to ring-opening and functionalization, and electrophilic attack enabling functionalization of the amide-like moiety and the benzene (B151609) ring. researchgate.net

One area of interest lies in the transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond in 4-chloro-isatoic anhydride presents an opportunity for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The successful implementation of these reactions would allow for the introduction of a wide variety of substituents at the 4-position, thereby creating a library of novel isatoic anhydride derivatives with tailored electronic and steric properties. The challenge will be to achieve selective coupling at the C-Cl bond without promoting the cleavage of the anhydride ring.

Furthermore, the exploration of cycloaddition reactions involving this compound as a dienophile or a dipolarophile could lead to the synthesis of complex polycyclic and heterocyclic scaffolds. The electron-withdrawing nature of the chloro group and the anhydride functionality is expected to influence the regioselectivity and stereoselectivity of these reactions.

The reactivity of this compound with a broader range of nucleophiles beyond simple amines is another promising avenue. Reactions with organometallic reagents, stabilized carbanions, and other carbon-based nucleophiles could provide access to novel chemical structures that are not readily accessible through traditional methods. Understanding the regioselectivity of nucleophilic attack, whether at the C2 or C4 carbonyl group, will be crucial in controlling the outcome of these reactions.

Development of Highly Regioselective and Stereoselective Syntheses

The development of synthetic methods that afford high levels of regioselectivity and stereoselectivity is a cornerstone of modern organic chemistry. For this compound, this translates to the controlled synthesis of specific isomers and stereoisomers of its derivatives.

In reactions involving unsymmetrical nucleophiles, the two carbonyl groups of the anhydride ring present distinct reaction sites. Future research will likely focus on the development of catalytic systems or the use of chiral auxiliaries to direct the nucleophilic attack to a specific carbonyl group, thereby achieving high regioselectivity. For instance, in the synthesis of quinazolinones from isatoic anhydrides and primary amines, the initial nucleophilic attack of the amine at the C4 carbonyl is a key step that dictates the final structure of the product.

Furthermore, when the reaction of this compound with a nucleophile generates a new stereocenter, the development of enantioselective or diastereoselective transformations will be of significant interest. This could be achieved through the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, that can create a chiral environment around the reacting molecules and favor the formation of one stereoisomer over the other. A theoretical study combining DFT calculations and 2D-NMR analysis has shed light on the electronic factors that govern the regioselective SNAr of 2,4-dichloroquinazolines, revealing that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov

The insights gained from these studies will be instrumental in the rational design of synthetic strategies for the preparation of enantiomerically pure or diastereomerically enriched compounds derived from this compound, which is particularly important for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry.

Investigation into New Catalytic Systems for this compound Transformations

The use of catalysts can significantly enhance the efficiency, selectivity, and scope of chemical reactions involving this compound. While some catalytic methods have been reported for the transformation of isatoic anhydride and its derivatives, there is ample room for the discovery and development of novel catalytic systems.

Future research in this area will likely focus on several key aspects:

Lewis Acid Catalysis: The use of Lewis acids to activate the carbonyl groups of this compound towards nucleophilic attack is a promising strategy. Different Lewis acids can be screened to optimize the reaction conditions and achieve high yields and selectivities. Chiral Lewis acids could also be employed to induce enantioselectivity in reactions that generate new stereocenters.

Transition Metal Catalysis: As mentioned earlier, transition metal catalysts can be utilized for cross-coupling reactions involving the C-Cl bond. Additionally, transition metal complexes can catalyze a variety of other transformations, such as C-H activation, carbonylation, and cyclization reactions, to generate diverse and complex molecular architectures from this compound. For instance, palladium-catalyzed reactions are widely used for the formation of C-C and C-heteroatom bonds. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. Chiral organocatalysts, such as proline and its derivatives, could be investigated for their ability to promote enantioselective reactions of this compound.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. The screening of existing enzyme libraries or the engineering of new enzymes for the transformation of this compound could open up new avenues for the synthesis of valuable chiral building blocks.

The development of recyclable and reusable catalytic systems will also be a key focus, in line with the principles of green chemistry. This could involve the immobilization of catalysts on solid supports or the use of biphasic catalytic systems.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Reactions | Advantages |

| Lewis Acids (e.g., Sc(OTf)₃, In(OTf)₃) | Friedel-Crafts reactions, Cyclizations | Activation of carbonyls, Mild reaction conditions |

| Transition Metals (e.g., Pd, Cu, Ni) | Cross-coupling (Suzuki, Sonogashira), C-H activation | Formation of C-C and C-X bonds, High functional group tolerance |

| Organocatalysts (e.g., Proline, DMAP) | Asymmetric aldol and Mannich reactions | Metal-free, Enantioselectivity |

| Biocatalysts (e.g., Hydrolases, Oxidoreductases) | Enantioselective ring opening, Redox reactions | High selectivity, Green chemistry |

Advanced Applications in Materials Science and Medicinal Chemistry

The derivatives of this compound hold significant promise for applications in both materials science and medicinal chemistry, owing to their versatile chemical nature and the potential for introducing a wide range of functional groups.